

Application Notes: Laboratory Synthesis of High-Purity Dichlorotetrafluoroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlorotetrafluoroethane*

Cat. No.: *B1200811*

[Get Quote](#)

These application notes provide detailed protocols for the laboratory-scale synthesis of high-purity **dichlorotetrafluoroethane**, with a focus on producing the 1,1-dichloro-1,2,2,2-tetrafluoroethane isomer (CFC-114a). The synthesis of chlorofluorocarbons (CFCs) like **dichlorotetrafluoroethane** requires careful handling of halogenated compounds and fluorinating agents. The protocols outlined below are intended for researchers and scientists in a controlled laboratory setting.

Dichlorotetrafluoroethane has two primary isomers: 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) and 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114). A significant challenge in the synthesis of **dichlorotetrafluoroethane** is the frequent co-production of both isomers, which are difficult to separate due to their very close boiling points (3.0°C for CFC-114a and 3.8°C for CFC-114).[1] The methods described herein are designed to selectively synthesize the CFC-114a isomer to achieve high purity.

Protocol 1: Two-Step Synthesis of High-Purity 1,1-Dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) via Isomerization and Fluorination

This protocol is based on a process that first isomerizes 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), followed by a fluorination step.[1] This two-step approach is effective in producing high-purity CFC-114a with minimal formation of the CFC-114 isomer.[1]

Experimental Protocol

Step 1: Isomerization of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

- Apparatus Setup: A fixed-bed reactor made of a material resistant to hydrofluoric acid (e.g., Hastelloy or Monel) is charged with a suitable isomerization catalyst. The catalyst can be a halide or oxide of elements such as aluminum, chromium, or iron.[\[1\]](#)
- Catalyst Activation: The catalyst is activated by heating it under a stream of anhydrous nitrogen to remove any moisture, followed by treatment with anhydrous hydrogen fluoride (HF) at an elevated temperature.
- Reaction: Gaseous 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) is passed through the heated catalyst bed. The reaction temperature is maintained between 150°C and 250°C.
- Product Collection: The effluent gas from the reactor, primarily containing 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) and unreacted CFC-113, is passed through a condenser to liquefy the products.

Step 2: Fluorination of 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a)

- Apparatus Setup: The liquefied product from Step 1, rich in CFC-113a, is fed into a liquid-phase fluorination reactor. The reactor should also be constructed from HF-resistant materials.
- Catalyst: An antimony pentahalide catalyst, such as antimony pentachloride (SbCl₅), is used for this step.[\[2\]](#)
- Reaction: Anhydrous hydrogen fluoride (HF) is bubbled through the liquid CFC-113a containing the catalyst. The reaction is typically carried out at a temperature between 50°C and 150°C and at a pressure sufficient to maintain the reactants in the liquid phase.
- Product Separation: The gaseous product stream, containing 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), is continuously removed from the reactor.[\[2\]](#)
- Purification: The crude CFC-114a is passed through a series of purification steps:
 - A water scrubber to remove unreacted HF and catalyst residues.

- A drying column containing a suitable desiccant (e.g., molecular sieves) to remove moisture.
- A cold trap to condense and collect the high-purity CFC-114a.

Data Presentation

Parameter	Value	Reference
Isomerization		
Catalyst	Al ₂ O ₃ or Cr ₂ O ₃	[1]
Temperature	150 - 250 °C	[1]
Conversion of CFC-113	> 90%	
Selectivity for CFC-113a	> 95%	
Fluorination		
Catalyst	SbCl ₅	[2]
Temperature	50 - 150 °C	[2]
Molar Ratio (HF:CFC-113a)	1.5:1 to 3:1	
Yield of CFC-114a	> 98%	
Final Purity of CFC-114a	> 99.5%	

Protocol 2: Direct Fluorination of 1,1,1-Trichlorotrifluoroethane (CFC-113a)

This protocol describes a direct liquid-phase hydrofluorination of 1,1,1-trichlorotrifluoroethane (CFC-113a) to produce 1,1-dichlorotetrafluoroethane (CFC-114a).[\[3\]](#) This method can also yield a high-purity product, provided the starting material is substantially free of the CFC-113 isomer.[\[3\]](#)

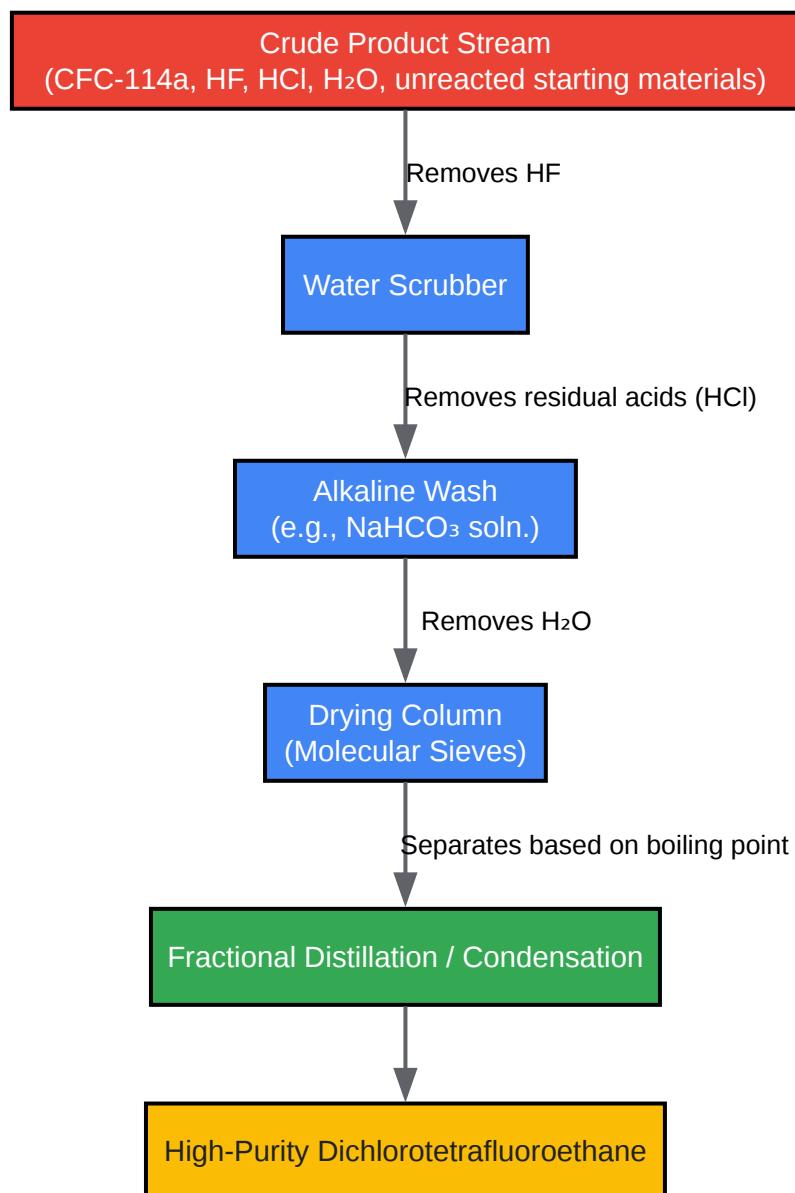
Experimental Protocol


- **Reactor Charging:** A pressure reactor is charged with an antimony pentachloride ($SbCl_5$) catalyst.
- **Reactant Feed:** A mixture of 1,1,1-trichlorotrifluoroethane (CFC-113a), anhydrous hydrogen fluoride (HF), and a small amount of chlorine (Cl_2) are fed into the reactor. The chlorine is used to maintain the catalyst in its active pentavalent state.
- **Reaction Conditions:** The reaction is maintained at a temperature between 80°C and 120°C and a pressure of 100 to 200 psig.
- **Product Recovery:** The gaseous effluent from the reactor, consisting mainly of CFC-114a and unreacted starting materials, is passed through a series of purification columns.
- **Purification:**
 - The product stream is first washed with water and then with a dilute solution of sodium bicarbonate to neutralize any acidic byproducts.
 - The gas is then dried by passing it through a column of anhydrous calcium sulfate.
 - Fractional distillation is used as a final step to separate the desired CFC-114a from any remaining impurities.

Data Presentation

Parameter	Value	Reference
Catalyst	$SbCl_5$	[2]
Temperature	80 - 120 °C	
Pressure	100 - 200 psig	
Molar Ratio (HF:CFC-113a)	2:1	
Molar Ratio (Cl_2 :CFC-113a)	0.02:1	
Conversion of CFC-113a	~ 50-60% per pass	
Selectivity for CFC-114a	> 99%	
Final Purity of CFC-114a	> 99.8%	

Visualizations


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of high-purity CFC-114a.

Purification Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Logical steps for the purification of **Dichlorotetrafluoroethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0317981A2 - Process for producing 1,1-dichloro-1,2,2,2-tetrafluoroethane - Google Patents [patents.google.com]
- 2. EP0426343A1 - Process for manufacture of 1,1-dichlorotetrafluoroethane - Google Patents [patents.google.com]
- 3. DE69006820T2 - Process for the preparation of 1,1-dichlorotetrafluoroethane. - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes: Laboratory Synthesis of High-Purity Dichlorotetrafluoroethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200811#laboratory-synthesis-protocols-for-high-purity-dichlorotetrafluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com